Tacalcitol

Catalog No.
S544402
CAS No.
57333-96-7
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tacalcitol

CAS Number

57333-96-7

Product Name

Tacalcitol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-RSFVBTMBSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

1 alpha,24-dihydroxycholecalciferol, 1 alpha,24-dihydroxyvitamin D3, 1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24R)-isomer, 1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24S)-isomer, 1,24-dihydroxycholecalciferol, 1,24-dihydroxyvitamin D3, Curatoderm, PRI-2191, Tacalcitol

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Tacalcitol is a synthetic analog of vitamin D3 (cholecalciferol), specifically a 1,24-dihydroxyvitamin D3 analog []. Vitamin D plays a crucial role in calcium homeostasis and bone health. Due to structural similarities, tacalcitol can interact with vitamin D receptors, leading to therapeutic effects in certain skin conditions []. It is included on the World Health Organization's List of Essential Medicines, highlighting its importance in healthcare [].


Molecular Structure Analysis

Tacalcitol possesses a sterol core structure similar to vitamin D3. Key features include four cyclohexane rings (A, B, C, and D) fused together, with a side chain containing a hydroxyl group at position C-24 []. This C-24 hydroxylation differentiates tacalcitol from vitamin D3, which has a double bond at that position []. The presence of the hydroxyl group is believed to be crucial for its activity and reduced calcemic (calcium-raising) effects compared to vitamin D3 [].


Chemical Reactions Analysis

Synthesis

Decomposition

Tacalcitol is likely to undergo thermal decomposition at high temperatures, breaking down into smaller molecules. The specific products would depend on the decomposition conditions.

Other Relevant Reactions

As a topical medication, tacalcitol interacts with skin components upon application. Studies suggest it binds to the vitamin D receptor (VDR) on keratinocytes (skin cells) influencing cell growth and differentiation []. The exact reaction pathway within the cell is still under investigation.


Physical And Chemical Properties Analysis

  • Melting Point: 202-204 °C []
  • Boiling Point: Not applicable due to decomposition at high temperatures []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []
  • Stability: Stable under recommended storage conditions, may degrade upon exposure to light or heat []

Tacalcitol's therapeutic effect in psoriasis involves modulating skin cell growth. It binds to the VDR in keratinocytes, leading to a cascade of cellular events. These include decreased proliferation of keratinocytes, increased differentiation (maturation) of skin cells, and modulation of the immune response within the skin [, ]. This combined action helps reduce inflammation and scaling associated with psoriasis.

Mechanism of action in Psoriasis

Studies suggest that tacalcitol exerts its anti-psoriatic effects through multiple mechanisms, including:

  • Modulation of cell proliferation and differentiation: Tacalcitol regulates the growth and development (differentiation) of skin cells, preventing the excessive proliferation characteristic of psoriatic lesions [].
  • Immunomodulation: Tacalcitol influences the immune system by suppressing the activity of inflammatory T cells, which contribute to psoriatic inflammation [].
  • Anti-inflammatory effects: Tacalcitol downregulates the production of pro-inflammatory mediators, leading to reduced inflammation in psoriatic lesions [].

These combined mechanisms contribute to the therapeutic efficacy of tacalcitol in managing psoriasis.

Efficacy and Safety in Psoriasis Treatment

Clinical trials have demonstrated the effectiveness and safety of tacalcitol in treating various forms of psoriasis, including:

  • Chronic plaque psoriasis: Numerous studies have shown significant improvements in symptoms like redness, scaling, and thickness of psoriatic lesions with tacalcitol application compared to placebo [, ].
  • Scalp psoriasis: Research suggests that tacalcitol is an effective and well-tolerated treatment option for scalp psoriasis, improving symptoms and maintaining long-term efficacy [].
  • Refractory psoriasis: Tacalcitol has shown promising results in treating psoriasis unresponsive to other topical medications, demonstrating effectiveness with minimal side effects [].

Overall, the research evidence supports the use of tacalcitol as a safe and effective treatment for various types of psoriasis.

Ongoing Research and Future Directions

While tacalcitol is a well-established treatment for psoriasis, ongoing research continues to explore its potential applications and optimize its therapeutic use:

  • Combination therapy: Studies are investigating the effectiveness of combining tacalcitol with other medications, such as corticosteroids, to potentially improve treatment outcomes [].
  • Novel formulations: Research is exploring the development of new formulations of tacalcitol, such as nanoparticles, to enhance drug delivery and improve therapeutic efficacy.
  • Understanding long-term effects: Further research is needed to understand the long-term safety and efficacy of tacalcitol therapy for psoriasis management.

Purity

98% by HPLC; 98% atom D;

XLogP3

5.3

Tag

Vitamin D3 Impurities

UNII

C2W72OJ5ZU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX04 - Tacalcitol

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

57333-96-7

Wikipedia

Tacalcitol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15
BASG Product Information: Curatoderm (tacalcitol) topical

Explore Compound Types